

N-Methylformanilide: Application and Protocols in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *N*-Methylformanilide

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Introduction

N-Methylformanilide (NMF) is a versatile reagent and solvent extensively utilized in organic synthesis, particularly within the pharmaceutical industry.[1] Its primary application lies in its role as a formylating agent in the Vilsmeier-Haack reaction, a powerful method for the introduction of an aldehyde group onto electron-rich aromatic and heteroaromatic rings.[2] This functionality is a crucial step in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), as the aldehyde group serves as a versatile handle for further molecular elaboration.

While **N-Methylformanilide** is a key intermediate in the broader context of pharmaceutical synthesis, a comprehensive review of scientific and patent literature indicates that it is not a commonly cited reagent in the direct, final-stage synthesis of Fluvastatin, Ubrogepant, Atogepant, and Vonoprazan in widely published routes. For instance, the synthesis of Vonoprazan intermediates typically specifies the use of N,N-Dimethylformamide (DMF) for the Vilsmeier-Haack formylation of the pyrrole core.[3][4] Similarly, the synthesis of a key acrylaldehyde intermediate for Fluvastatin involves a Vilsmeier-Haack type reaction, but utilizes 3-(N-methyl-N-phenylamino)acrolein rather than NMF directly in the final formylation step.[1][5] The synthetic pathways for Ubrogepant and Atogepant, which feature complex spirocyclic structures, do not typically involve a Vilsmeier-Haack formylation of their core heterocyclic systems in the described routes.[6][7][8]

Nevertheless, the Vilsmeier-Haack reaction using NMF is a fundamental and highly relevant process for the synthesis of substituted indoles and pyrroles, which are the core scaffolds of Fluvastatin and Vonoprazan, respectively. Understanding the application of NMF in the formylation of these and related heterocyclic systems is therefore of significant value to researchers and professionals in drug development.

This document provides detailed application notes and protocols for the use of **N-Methylformanilide** in the Vilsmeier-Haack formylation of indole and pyrrole derivatives, serving as a representative guide to its application in the synthesis of key pharmaceutical intermediates.

Application Notes: Vilsmeier-Haack Formylation of Heterocycles

The Vilsmeier-Haack reaction is an indispensable tool for the C-formylation of a wide array of electron-rich heterocyclic compounds. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from **N-Methylformanilide** and a halogenating agent, most commonly phosphorus oxychloride (POCl_3).^[2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction can be conceptually divided into three main stages:

- **Formation of the Vilsmeier Reagent:** **N-Methylformanilide** reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophilic species known as the Vilsmeier reagent.
- **Electrophilic Aromatic Substitution:** The electron-rich heterocyclic substrate (e.g., indole or pyrrole) attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack typically occurs at the electron-rich C3 position. For pyrroles, formylation generally takes place at the C2 position.
- **Hydrolysis:** The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde.

Substrate Scope and Regioselectivity

The Vilsmeier-Haack reaction is highly effective for a range of electron-rich heterocycles. The regioselectivity of the formylation is dictated by the electronic properties of the substrate.

- **Indoles:** Formylation occurs preferentially at the 3-position due to the higher electron density at this position.
- **Pyrroles:** Unsubstituted pyrrole is formylated at the 2-position. The presence of substituents can influence the regioselectivity.
- **Other Heterocycles:** Furan, thiophene, and their derivatives are also excellent substrates for the Vilsmeier-Haack reaction.^[9]

Data Presentation

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various indole and pyrrole derivatives using **N-Methylformanilide** or the closely related N,N-Dimethylformamide (as specific data for NMF is not always available for these exact substrates). This data is intended to provide a general overview of typical reaction conditions and yields.

Substrate	Formylating Agent	Activating Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Indole	NMF / POCl ₃	POCl ₃	Dichloromethane	0 to RT	2 - 4	85-95	General Literature
2-Methylindole	NMF / POCl ₃	POCl ₃	Dichloromethane	0 to RT	3 - 5	80-90	General Literature
5-Bromoindole	DMF / POCl ₃	POCl ₃	DMF	90	8	91	[10]
Pyrrole	NMF / POCl ₃	POCl ₃	Dichloromethane	0 to RT	2 - 4	75-85	General Literature
N-Methylpyrrole	NMF / POCl ₃	POCl ₃	Dichloromethane	0 to RT	2 - 4	80-90	General Literature

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Indole using **N-Methylformanilide**

This protocol provides a representative method for the formylation of indole at the C3 position.

Materials:

- Indole
- **N-Methylformanilide** (NMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution

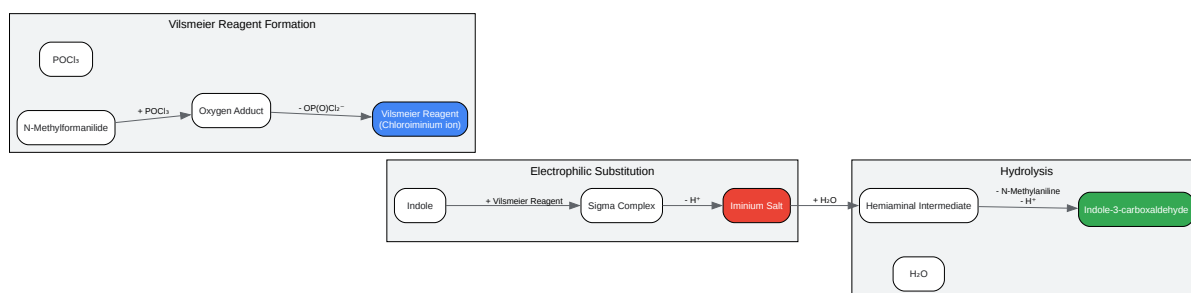
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice bath
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add **N-Methylformanilide** (1.2 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
- **Formation of Vilsmeier Reagent:** Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution of NMF in DCM. Maintain the temperature at 0 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate indicates the generation of the Vilsmeier reagent.
- **Addition of Substrate:** Dissolve indole (1.0 equivalent) in anhydrous dichloromethane. Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

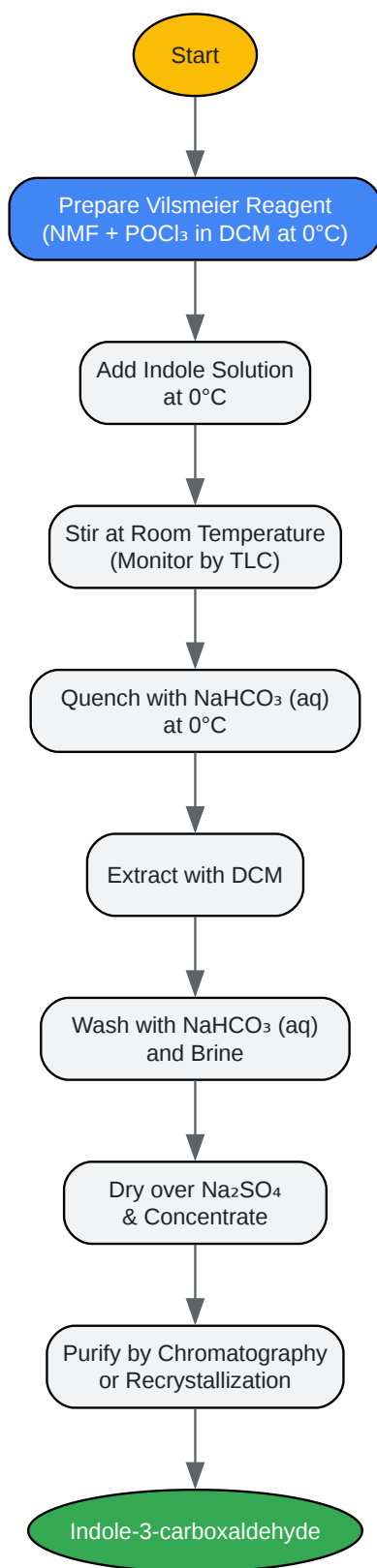
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure indole-3-carboxaldehyde.

Mandatory Visualization



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Caption: Mechanism of the Vilsmeier-Haack Reaction using **N-Methylformanilide**.



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Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Conclusion

N-Methylformanilide is a cornerstone reagent in the synthesis of formylated heterocyclic compounds, which are pivotal intermediates in the pharmaceutical industry. While direct, published protocols for the synthesis of Fluvastatin, Ubrogapant, Atogepant, and Vonoprazan using NMF are not readily apparent, its application in the Vilsmeier-Haack formylation of indole and pyrrole cores demonstrates its fundamental importance in constructing the building blocks for these and other complex APIs. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in applying NMF-mediated formylation reactions in their synthetic endeavors. The ability to efficiently introduce an aldehyde functionality into heterocyclic systems underscores the continued relevance of **N-Methylformanilide** in modern medicinal chemistry.

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